Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate
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Overview
Description
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate is a chemical compound with the molecular formula C14H22O5 and a molecular weight of 270.32 g/mol. This compound is known for its unique structure, which includes an oxolane ring and a prop-2-enoyloxyhexanoate group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate typically involves the esterification of 6-hydroxyhexanoic acid with oxolan-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-ylmethyl prop-2-enoate: Similar structure but lacks the hexanoate group.
(Oxolan-2-yl)methyl(prop-2-yn-1-yl)amine: Contains an amine group instead of an ester.
3-(Prop-2-yn-1-yl)oxolan-2-one: Contains a lactone ring instead of an ester.
Uniqueness
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate is unique due to its combination of an oxolane ring and a prop-2-enoyloxyhexanoate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
87320-06-7 |
---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate |
InChI |
InChI=1S/C14H22O5/c1-2-13(15)18-9-5-3-4-8-14(16)19-11-12-7-6-10-17-12/h2,12H,1,3-11H2 |
InChI Key |
CRHWREKNGUUQBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCC(=O)OCC1CCCO1 |
Related CAS |
87320-06-7 |
Origin of Product |
United States |
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